5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzyloxyphenyl group, a naphthyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl and naphthyl precursors, followed by their coupling to form the desired compound. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group on the benzyloxyphenyl precursor with a nucleophile from the naphthyl precursor.
Cyclization: The coupled intermediate undergoes cyclization to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and scalable purification methods. The development of green chemistry approaches, such as solvent-free reactions and renewable starting materials, is also a focus to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the dihydropyrazolo[1,5-c][1,3]benzoxazine core.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H26N2O2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C33H26N2O2/c1-2-9-23(10-3-1)22-36-26-19-17-25(18-20-26)33-35-31(29-14-6-7-16-32(29)37-33)21-30(34-35)28-15-8-12-24-11-4-5-13-27(24)28/h1-20,31,33H,21-22H2 |
InChI Key |
RDICATYNFRBIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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